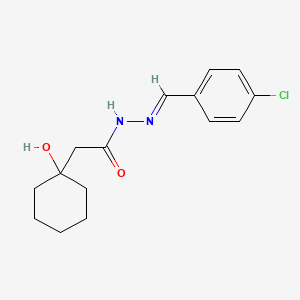

N'-(4-氯亚苄基)-2-(1-羟基环己基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide and related compounds typically involves the condensation reaction of an appropriate benzaldehyde with an acylhydrazine in the presence of a catalytic or acidic medium. The process may include steps such as the formation of the hydrazone linkage (C=N-NH) through the reaction of the carbonyl group of the aldehyde and the -NH2 group of the hydrazine component.

Molecular Structure Analysis

The molecular structure of compounds like N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry around the double bonds, and the presence of functional groups. The molecular structure is influenced by factors such as the steric hindrance and electronic effects of substituents, which can affect properties like molecular stability and reactivity.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic addition reactions at the carbonyl group, electrophilic aromatic substitution facilitated by the chloro substituent, and intramolecular hydrogen bonding due to the hydroxyl group. These reactions can lead to the formation of cyclic structures, polymers, or other derivatives depending on the reaction conditions and the presence of other reactive groups in the molecule.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide are determined by its molecular structure. The presence of polar functional groups like -OH and the polarizable -Cl atom can influence the compound's solubility in various solvents and its interaction with light, which is relevant for spectroscopic studies.

Chemical Properties Analysis

The chemical properties of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide, such as acidity/basicity, reactivity towards specific reagents, and stability under different conditions, are influenced by the nature and position of its functional groups. The electron-withdrawing effect of the chloro substituent and the electron-donating nature of the hydroxyl group can affect the compound's reactivity patterns.

- Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide (Xin Zhou, Jing‐jun Ma, 2012).

- N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide: X-ray structure, spectroscopic characterization and DFT studies (Ersin Inkaya et al., 2012).

- Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis and third-order nonlinear optical properties of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (H. Purandara et al., 2019).

科学研究应用

抗癌特性

N'-(4-氯亚苄基)-2-(1-羟基环己基)乙酰肼衍生物被发现具有显著的抗癌特性。Turan-Zitouni 等人(2018 年)的一项研究合成了该化合物的衍生物,并评估了其对各种人类癌细胞系,包括乳腺腺癌(MCF-7)和肺癌(A549)的抗癌效力。一些化合物对 MCF-7 表现出很高的抗肿瘤效率,并且在低于顺铂(一种常见的化疗药物)的浓度下,对 A549 细胞引起明显凋亡 (Turan-Zitouni 等人,2018 年)。

抗菌活性

Fuloria 等人(2009 年)的研究重点是合成各种 N'-(4-氯亚苄基)-2-(1-羟基环己基)乙酰肼衍生物及其抗菌评估。测试了这些化合物的抗菌和抗真菌活性,表明在治疗微生物感染方面具有潜在应用 (Fuloria 等人,2009 年)。

镇痛特性

Leite 等人(1999 年)的一项研究调查了新型含氮杂环衍生物的镇痛特性,其中包括亚芳基 3-苯基-1,2,4-恶二唑-5-羰基肼。这项研究旨在合成和评估新化合物的潜在镇痛特性,表明 N'-(4-氯亚苄基)-2-(1-羟基环己基)乙酰肼衍生物在疼痛管理中具有潜在应用 (Leite 等人,1999 年)。

抗糖尿病潜力

Karrouchi 等人(2021 年)对 (E)-N'-(4-氯亚苄基)-5-苯基-1H-吡唑-3-羰基肼对 α-葡萄糖苷酶和 α-淀粉酶酶的抗糖尿病潜力进行了研究。分子对接研究表明,该化合物是一种有效的 α-葡萄糖苷酶抑制剂,表明其在管理糖尿病方面的潜力 (Karrouchi 等人,2021 年)。

缓蚀

Singh 等人(2021 年)的研究调查了羟基苯乙酮衍生物,包括 N'-(1-(2-羟基苯基)乙叉基)乙酰肼,作为缓蚀剂。这项研究发现,这些化合物能够有效地防止在各种环境中的腐蚀,表明在材料科学和工程学中具有潜在应用 (Singh 等人,2021 年)。

属性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRUXHCLYHQWLZ-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)